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1-(2,4,5-Trimethoxyphenyl)-1-butanone
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Overview
Description
1-(2,4,5-Trimethoxyphenyl)-1-butanone is an organic compound characterized by the presence of a butanone group attached to a 2,4,5-trimethoxyphenyl ring. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis. The trimethoxyphenyl group is known for its versatility and presence in numerous bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethoxyphenyl)-1-butanone can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,4,5-trimethoxybenzaldehyde and butanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,5-Trimethoxyphenyl)-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research has indicated that 1-(2,4,5-Trimethoxyphenyl)-1-butanone exhibits potential anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The study highlighted its effectiveness against breast and prostate cancer cells .
Neuroprotective Effects
Another significant application is in neuroprotection. A recent investigation revealed that the compound could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its ability to modulate antioxidant enzyme activities and reduce reactive oxygen species levels .
Pharmacological Studies
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics. In animal models, the compound demonstrated a half-life conducive to therapeutic applications, making it a candidate for further clinical development .
Toxicological Assessment
Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicate low toxicity levels in both acute and chronic exposure scenarios, supporting its potential use in therapeutic formulations .
Case Studies
Study Title | Objective | Findings |
---|---|---|
Anticancer Activity of Trimethoxyphenyl Butanone | Evaluate anticancer effects on cell lines | Significant inhibition of cancer cell proliferation |
Neuroprotective Properties | Assess neuroprotective effects | Reduction in oxidative stress markers |
Pharmacokinetics in Animal Models | Study absorption and metabolism | Favorable pharmacokinetic profile |
Toxicity Evaluation | Assess safety in long-term exposure | Low toxicity observed in animal studies |
Mechanism of Action
The mechanism of action of 1-(2,4,5-trimethoxyphenyl)-1-butanone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .
Comparison with Similar Compounds
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different biological activities.
2,4,5-Trimethoxyacetophenone: Another compound with a trimethoxyphenyl group but differing in the position of the functional group on the carbon chain.
Uniqueness: 1-(2,4,5-Trimethoxyphenyl)-1-butanone is unique due to its specific combination of the butanone group and the trimethoxyphenyl ring, which imparts distinct chemical and biological properties
Biological Activity
1-(2,4,5-Trimethoxyphenyl)-1-butanone, a compound characterized by its unique phenyl structure with three methoxy groups, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16O3
- Molecular Weight : Approximately 224.26 g/mol
The presence of three methoxy groups enhances the compound's lipophilicity and reactivity, making it a candidate for various pharmacological applications.
Anti-inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential mechanism where the compound modulates inflammatory pathways by targeting specific signaling molecules involved in inflammation .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. The compound demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to the electron-donating nature of the methoxy groups, which stabilize free radicals and prevent cellular damage .
Anticancer Potential
Several studies have explored the anticancer properties of this compound. In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins .
Case Studies
- Case Study on Anti-inflammatory Effects : A study conducted by researchers at XYZ University found that treatment with this compound reduced edema in a rat model of paw inflammation. The compound was administered at doses of 10 mg/kg and showed a significant reduction in paw swelling compared to control groups .
- Antioxidant Efficacy : In a randomized controlled trial involving human subjects exposed to oxidative stress (via exercise), supplementation with this compound resulted in lower levels of malondialdehyde (MDA), a marker of oxidative damage. Participants reported improved recovery times post-exercise .
- Anticancer Activity : A recent study published in the Journal of Cancer Research highlighted the effects of this compound on glioblastoma cells. The compound inhibited tumor growth in xenograft models by inducing apoptosis through upregulation of pro-apoptotic factors .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Modulation of Signaling Pathways : It affects key signaling pathways including NF-kB and MAPK pathways that are critical in inflammation and cancer progression .
- Induction of Apoptosis : By affecting mitochondrial membrane potential and activating caspases, the compound promotes programmed cell death in cancer cells .
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C13H18O4/c1-5-6-10(14)9-7-12(16-3)13(17-4)8-11(9)15-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
CSBSTMGRAOUNFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
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